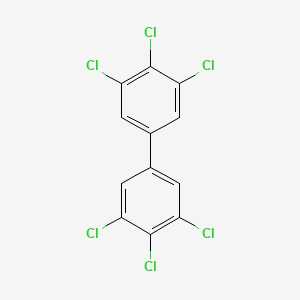

3,3',4,4',5,5'-Hexachlorobiphenyl

Description

Structure

3D Structure

Propriétés

IUPAC Name |

1,2,3-trichloro-5-(3,4,5-trichlorophenyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H4Cl6/c13-7-1-5(2-8(14)11(7)17)6-3-9(15)12(18)10(16)4-6/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHLICBPIXDOFFG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1Cl)Cl)Cl)C2=CC(=C(C(=C2)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H4Cl6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2038314 | |

| Record name | 3,3',4,4',5,5'-Hexachlorobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2038314 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

360.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White solid; [MSDSonline] | |

| Record name | 3,3',4,4',5,5'-Hexachlorobiphenyl | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3177 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.00000058 [mmHg] | |

| Record name | 3,3',4,4',5,5'-Hexachlorobiphenyl | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3177 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

32774-16-6 | |

| Record name | 3,3′,4,4′,5,5′-Hexachlorobiphenyl | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=32774-16-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,4,5,3',4',5'-Hexachlorobiphenyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032774166 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,3',4,4',5,5'-Hexachlorobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2038314 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,4,5,3',4',5'-Hexachlorobiphenyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3,3',4,4',5,5'-HEXACHLOROBIPHENYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T2P1WH546D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 3,3',4,4',5,5'-HEXACHLOROBIPHENYL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3948 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Méthodes De Préparation

Reaction Mechanism and Conditions

The Ullmann coupling proceeds via a radical mechanism, where copper facilitates the homolytic cleavage of the carbon-halogen bond. A study by Frame et al. demonstrated that heating 3,4,5-trichlorophenyl bromide with copper powder at 230°C under inert conditions yields PCB 169 with moderate efficiency. The reaction requires prolonged heating (18–24 hours) and yields approximately 40–50% of the target compound, with by-products arising from incomplete coupling or over-chlorination.

Optimization Strategies

-

Catalyst Loading : Increasing copper powder from 5% to 10% w/w improves coupling efficiency but may exacerbate side reactions.

-

Solvent Systems : Polar aprotic solvents like dimethylformamide (DMF) enhance solubility of chlorinated precursors, though they necessitate higher temperatures.

-

Purification : Column chromatography on alumina/Florisil mixtures effectively isolates PCB 169 from oligomeric by-products.

Cadogan Coupling: Nitro-to-Biphenyl Transformation

The Cadogan coupling offers an alternative route by leveraging chlorinated anilines and nitroarenes. This method, described in a seminal study by Safe et al., involves the reaction of 3,4,5-trichloroaniline with excess 3,4,5-trichlorobenzene in the presence of isoamyl nitrite.

Synthetic Protocol

-

Reagents : 3,4,5-Trichloroaniline (10–15 mmol), 3,4,5-trichlorobenzene (200–300 mmol), isoamyl nitrite (20 mmol).

-

Conditions : The mixture is stirred at 120–130°C for 18 hours, followed by vacuum distillation to remove excess chlorobenzene.

-

Yield : Reported yields range from 30–35%, with purity confirmed via thin-layer chromatography (TLC) and gas-liquid chromatography (GLC).

Advantages and Limitations

-

Regioselectivity : The Cadogan method minimizes ortho-chlorination by-products due to steric hindrance from existing chlorine atoms.

-

Scalability : Large-scale production is hindered by the high cost of chlorinated anilines and the need for rigorous purification.

Stepwise Chlorination of Biphenyl

Direct chlorination of biphenyl represents a straightforward but less selective approach. Electrophilic aromatic substitution using chlorine gas and a Lewis acid catalyst (e.g., FeCl₃) introduces chlorine atoms incrementally.

Chlorination Stages

Challenges

-

Regiochemical Control : Achieving uniform substitution at all six positions requires precise temperature and stoichiometric control.

-

By-Product Formation : Over-chlorination generates decachlorobiphenyl, while under-chlorination yields lower congeners (e.g., PCB 126).

Analytical Validation of Synthetic Products

Confirming the structure and purity of PCB 169 necessitates advanced spectroscopic techniques:

Spectroscopic Data

Analyse Des Réactions Chimiques

Types of Reactions: 3,3’,4,4’,5,5’-Hexachlorobiphenyl undergoes several types of chemical reactions, including:

Oxidation: This reaction can occur under the influence of strong oxidizing agents, leading to the formation of chlorinated benzoic acids.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4), resulting in the dechlorination of the compound.

Common Reagents and Conditions:

Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous conditions.

Substitution: Nucleophiles such as hydroxide ions (OH-) or amines in basic conditions.

Major Products Formed:

Oxidation: Chlorinated benzoic acids.

Reduction: Partially dechlorinated biphenyls.

Substitution: Hydroxylated or aminated biphenyls.

Applications De Recherche Scientifique

Historical Context and Industrial Use

Historically, PCBs were utilized in electrical equipment such as transformers and capacitors due to their excellent dielectric properties. PCB 169 was specifically used in closed systems where leakage was minimal. Its applications extended to hydraulic fluids, lubricants, and as additives in paints and plastics until regulatory bans were imposed in the late 1970s due to their persistence in the environment and potential health risks.

Scientific Research Applications

Despite the ban on its use, PCB 169 remains significant in various scientific research contexts:

-

Environmental Monitoring :

- PCB 169 is often monitored in environmental samples to assess contamination levels. Its persistence in soil and water makes it a key indicator of PCB pollution.

- Studies have employed PCB 169 as a reference compound in analyzing the degradation of PCBs in different environmental settings.

-

Toxicological Studies :

- Research has focused on the toxic effects of PCB 169 on wildlife and humans. For instance, studies have shown that exposure to PCBs can lead to endocrine disruption and carcinogenic effects.

- Specific investigations into PCB 169's impact on liver function and its role in promoting liver tumors have been conducted, highlighting its potential as a model compound for understanding PCB toxicity.

-

Biochemical Research :

- PCB 169 is used in biochemical studies to investigate its interaction with biological systems. For example, it has been shown to inhibit intercellular communication in certain cell lines, which is relevant for understanding its carcinogenic potential .

- The compound has also been utilized to study its metabolic pathways and how it affects enzyme activity within organisms.

Case Studies

-

Case Study on Endocrine Disruption :

A study investigated the effects of PCB exposure on reproductive health by examining the correlation between maternal exposure to PCBs (including PCB 169) during pregnancy and developmental outcomes in offspring. The findings indicated an association between high levels of maternal PCBs and increased risks of neurodevelopmental disorders . -

Food Chain Contamination :

In Belgium, an incident involving contaminated animal feed highlighted the long-term implications of PCB contamination. The incident led to extensive monitoring programs for PCBs, including PCB 169, which were found in various food products affecting public health .

Toxicity and Health Implications

PCB 169 is classified as a probable human carcinogen (Group 2A) by the International Agency for Research on Cancer (IARC). It has been linked to various health issues including liver damage, immune system suppression, and developmental problems in children exposed in utero . The compound's ability to bioaccumulate poses significant risks not only to wildlife but also to humans who consume contaminated food sources.

Mécanisme D'action

3,3’,4,4’,5,5’-Hexachlorobiphenyl exerts its effects by interacting with cellular receptors and enzymes. It activates the expression of multiple phase I and II xenobiotic metabolizing enzyme genes, such as the CYP1A1 gene. This activation leads to the metabolism of the compound into reactive intermediates, which can bind to cellular macromolecules and cause toxic effects. The compound’s molecular targets include the aryl hydrocarbon receptor (AhR) and various cytochrome P450 enzymes .

Comparaison Avec Des Composés Similaires

Key Insights :

- PCB 169’s coplanarity and lack of ortho chlorines enhance its binding to AhR, unlike non-coplanar PCBs like PCB 153 .

- Higher Log Kow and longer half-life correlate with greater environmental persistence and bioaccumulation .

2.2 Metabolic and Toxicokinetic Differences

- Metabolism: PCB 169 is resistant to metabolic degradation due to its fully substituted rings, which hinder enzymatic attack. In rats, its metabolic rate is 200× slower than monochlorobiphenyls . PCB 153 (di-ortho-substituted) is metabolized more rapidly than PCB 169 but slower than less chlorinated congeners like PCB 75.

- Enzyme Induction: PCB 169 induces CYP1A1, CYP1A2, and CYP1B1 via AhR activation, similar to dioxins. In rats, it elevates cytochromes P-450a, P-450b + P-450e, and P-450d . PCB 153 primarily induces CYP2B enzymes (e.g., P-450b/e) through a phenobarbital-like mechanism, with weaker AhR activation .

Tissue Distribution :

2.3 Toxicity Profiles

| Endpoint | PCB 169 (3,3',4,4',5,5') | PCB 153 (2,2',4,4',5,5') | PCB 126 (3,3',4,4',5) |

|---|---|---|---|

| Carcinogenicity | Probable human carcinogen | Not classified | Probable human carcinogen |

| Neurotoxicity | High (AhR-mediated) | Moderate (ROS generation) | High (AhR-mediated) |

| Immunotoxicity | Severe (Thymic atrophy) | Mild (B-cell suppression) | Severe |

| TEF<sup>c</sup> | 0.03 | 0 | 0.1 |

<sup>c</sup>Toxic Equivalency Factor (TEF) relative to 2,3,7,8-TCDD (dioxin) .

Key Insights :

- PCB 169’s dioxin-like toxicity (e.g., thymic atrophy, teratogenicity) stems from AhR activation, while PCB 153’s effects are linked to oxidative stress and calcium signaling disruption .

- PCB 126, a pentachlorinated DL-PCB, has a higher TEF than PCB 169 but lower environmental persistence .

2.4 Environmental and Regulatory Significance

- Monitoring : PCB 169 is prioritized in environmental assays due to its persistence and toxicity. It is included in the CDC’s NHANES biomonitoring program .

- Regulatory Limits : The EU sets a maximum residue level (MRL) of 0.5 pg/g TEQ (toxic equivalents) for DL-PCBs in food, with PCB 169 contributing significantly .

Activité Biologique

3,3',4,4',5,5'-Hexachlorobiphenyl (PCB 153) is a member of the polychlorinated biphenyls (PCBs) family, which are synthetic organic compounds that have been widely used in industrial applications. Despite their ban in many countries due to environmental and health concerns, PCBs persist in the environment and continue to pose risks to human health and ecosystems. This article reviews the biological activity of this compound, focusing on its toxicological effects, mechanisms of action, and implications for human health.

Chemical Structure and Properties

This compound has six chlorine atoms attached to the biphenyl structure. Its chemical formula is C12H4Cl6. The presence of multiple chlorine atoms enhances its lipophilicity and resistance to degradation, contributing to its bioaccumulation in living organisms.

Mechanisms of Biological Activity

The biological activity of this compound is primarily mediated through its interaction with the aryl hydrocarbon receptor (AhR). This receptor plays a crucial role in the regulation of various biological processes including xenobiotic metabolism and endocrine function.

Enzyme Induction

Research indicates that this compound induces hepatic drug-metabolizing enzymes such as cytochrome P450s and aryl hydrocarbon hydroxylase (AHH). These enzymes are involved in the metabolism of various compounds and can lead to increased oxidative stress and potential toxicity .

| Enzyme Induced | Activity Level | References |

|---|---|---|

| AHH | High | , |

| Cytochrome P450a | Moderate | |

| Cytochrome P450c | High | |

| Cytochrome P450d | Moderate |

Endocrine Disruption

Studies have shown that PCBs can disrupt endocrine functions by mimicking or interfering with hormone action. Specifically, this compound has been linked to alterations in thyroid hormone production and estrogen receptor activity. This disruption can lead to reproductive health issues and developmental problems in various organisms.

Toxicological Effects

The toxicological profile of this compound includes a range of adverse effects:

- Carcinogenic Potential : Evidence suggests a correlation between PCB exposure and increased cancer risk. The International Agency for Research on Cancer (IARC) classifies PCBs as possibly carcinogenic to humans (Group 2A) .

- Developmental Toxicity : A nested case-control study found associations between prenatal exposure to PCBs and an increased risk of type 1 diabetes in offspring .

- Immunotoxicity : Exposure has been linked to immunosuppressive effects in animal models .

Case Studies

- In Utero Exposure : A study conducted in Malmö assessed the impact of maternal exposure to persistent organic pollutants (POPs), including PCB 153. The results indicated a potential link between high maternal serum concentrations of PCB 153 and adverse health outcomes in children .

- Serum Dioxin Levels : Research comparing serum dioxin levels among different populations indicated that higher levels of PCB 153 were associated with increased AhR-mediated activity. This suggests that PCB exposure may contribute to enhanced toxicity through receptor-mediated pathways .

Q & A

Q. What analytical methods are recommended for quantifying 3,3',4,4',5,5'-Hexachlorobiphenyl in environmental samples?

Gas chromatography-mass spectrometry (GC-MS) with electron capture detection (ECD) is the gold standard. Use certified reference materials (e.g., 100 µg/mL in hexane solutions, CAS 32774-16-6) to calibrate instruments and validate recovery rates . For complex matrices, employ cleanup steps like silica gel chromatography to reduce interferences from co-eluting chlorinated compounds (e.g., hexachlorobutadiene) .

Q. How should researchers design experiments to study the environmental persistence of this compound?

Adopt a factorial design to test variables such as temperature, pH, and microbial activity. For example, use a 2³ factorial matrix to evaluate degradation rates under aerobic vs. anaerobic conditions. Include controls spiked with structurally similar compounds (e.g., 2,3',4,4',5,5'-Hexachlorobiphenyl, CAS 52663-72-6) to assess specificity . Replicate experiments across multiple batches to account for environmental variability .

Q. What are the best practices for synthesizing high-purity this compound for laboratory studies?

Use Ullmann coupling with chlorinated benzene precursors under palladium catalysis. Purify the product via recrystallization in hexane and validate purity (>99%) using nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS). Compare retention times with certified solutions (e.g., 1 mL at 32774-16-6) to confirm identity .

Advanced Research Questions

Q. How can conflicting data on the toxicological mechanisms of this compound be resolved?

Apply a systems biology approach:

- In vitro models : Use Ah receptor (AhR)-transfected cell lines to isolate dioxin-like effects.

- Omics integration : Combine transcriptomics and metabolomics to identify non-AhR pathways (e.g., oxidative stress biomarkers).

- Cross-species comparison : Compare data from rodent models with human liver microsomes to address interspecies variability . Note: Structural analogs like PCB 180 (CAS 35065-29-3) may exhibit similar binding affinities but divergent metabolic pathways .

Q. What methodological frameworks are suitable for studying structure-activity relationships (SAR) of this compound and its analogs?

- Computational modeling : Perform density functional theory (DFT) calculations to predict electron affinity and steric effects. Validate with experimental data from chlorinated biphenyls (e.g., 2,2',3,4,4',5,5'-Heptachlorobiphenyl, CAS 35065-29-3) .

- Crystallography : Resolve X-ray structures of protein-ligand complexes (e.g., CYP450 enzymes) to map binding interactions .

Q. How do researchers address discrepancies in reported half-lives of this compound across studies?

Conduct a meta-analysis with the following steps:

- Data normalization : Adjust for differences in experimental conditions (e.g., temperature, matrix composition) using multivariate regression.

- Error source identification : Compare degradation rates in standardized matrices (e.g., ISO-certified sediment samples) .

- Cross-validation : Replicate key studies using harmonized protocols from institutions like NIST .

Methodological Notes

- Reference standards : Always use CAS 32774-16-6 for this compound to avoid confusion with isomers (e.g., 2,3,3',4,4',5-Hexachlorobiphenyl, CAS 38380-08-4) .

- Ethical compliance : Adhere to institutional guidelines for handling persistent organic pollutants (POPs), including waste disposal and exposure monitoring .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.